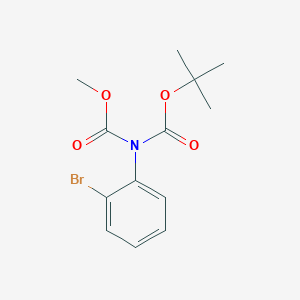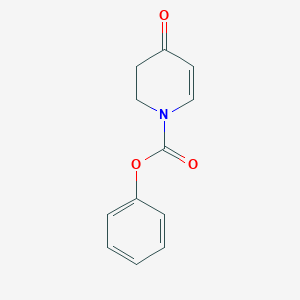![molecular formula C19H19N3OS B303434 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies. In
作用機序
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key pathway in the immune response. When 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates the production of cytokines. The cytokines produced by 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone activate immune cells, which then attack and destroy cancer cells.
Biochemical and Physiological Effects:
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, which play a key role in the immune response. 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has also been shown to increase blood flow to tumors, which can help to deliver chemotherapy drugs more effectively. In addition, 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
One of the main advantages of 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is its ability to activate the immune response, which can help to destroy cancer cells. 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has also been shown to be effective against a variety of different types of cancer. However, there are also limitations to using 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in lab experiments. 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is a synthetic compound, which means that it can be difficult to produce in large quantities. In addition, 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to have variable efficacy in different tumor models, which means that it may not be effective against all types of cancer.
将来の方向性
There are a number of future directions for research on 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone. One area of research is focused on developing new methods for synthesizing 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone that are more efficient and cost-effective. Another area of research is focused on identifying biomarkers that can predict which patients are most likely to respond to 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone. In addition, researchers are exploring the use of 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to improve its efficacy. Finally, researchers are also exploring the use of 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in other disease areas, such as infectious diseases and autoimmune disorders.
合成法
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is synthesized through a multi-step process that involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylphenylhydrazine to form 4-(dimethylamino)benzylidene-4-methylphenylhydrazine. This compound is then reacted with carbon disulfide to form the corresponding dithiocarbazate. The dithiocarbazate is then cyclized to form 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone.
科学的研究の応用
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, colon, breast, and prostate cancer. 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone works by inducing the production of cytokines, which are small proteins that play a key role in the immune response. The cytokines produced by 5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone activate immune cells, which then attack and destroy cancer cells.
特性
製品名 |
5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C19H19N3OS |
分子量 |
337.4 g/mol |
IUPAC名 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H19N3OS/c1-13-4-8-16(9-5-13)22-18(23)17(20-19(22)24)12-14-6-10-15(11-7-14)21(2)3/h4-12H,1-3H3,(H,20,24)/b17-12- |
InChIキー |
VIHSMGKUDVAWDM-ATVHPVEESA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/NC2=S |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)NC2=S |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)




